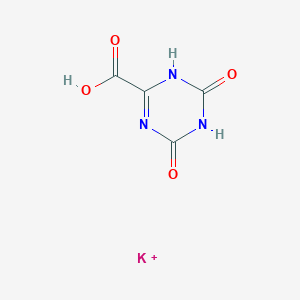

Oxonic acid potassium salt, 97%

Description

Oteracil Potassium is the potassium salt of oxonate, an enzyme inhibitor that modulates 5- fluorouracil (5-FU) toxicity. Potassium oxonate inhibits orotate phosphoribosyltransferase, which catalyzes the conversion of 5-FU to its active or phosphorylated form, FUMP. Upon oral administration, Oxonate is selectively distributed to the intracellular sites of tissues lining the small intestines, producing localized inhibitory effects within the gastrointestinal tract. As a result, 5-FU associated gastrointestinal toxic effects are reduced and the incidence of diarrhea or mucositis is decreased in 5-FU related therapy.

used to induce hyperuricemia in mice

Properties

CAS No. |

2207-75-2 |

|---|---|

Molecular Formula |

C4H3KN3O4 |

Molecular Weight |

196.18 g/mol |

IUPAC Name |

potassium 4,6-dioxo-1H-1,3,5-triazine-2-carboxylate |

InChI |

InChI=1S/C4H3N3O4.K/c8-2(9)1-5-3(10)7-4(11)6-1;/h(H,8,9)(H2,5,6,7,10,11); |

InChI Key |

IXGSVCGUTCBYTE-UHFFFAOYSA-N |

Isomeric SMILES |

C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+] |

Canonical SMILES |

C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+] |

Appearance |

Solid powder |

Other CAS No. |

2207-75-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Oteracil potassium; Oxonic acid potassium salt; Oxonate, potassium; Potassium azaorotate; Potassium oxonate; |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism and Application of Oxonic Acid Potassium Salt

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Oxonic acid potassium salt (K-Oxo) is a pivotal chemical tool in biomedical research, primarily recognized for its potent and selective inhibition of the enzyme uricase (urate oxidase). In most mammals, uricase plays a critical role in purine metabolism by converting uric acid into the more soluble and readily excretable compound, allantoin. Humans, however, lack a functional uricase gene, resulting in physiologically higher serum uric acid levels. This guide provides a comprehensive overview of the core mechanism of action of oxonic acid, detailing how its inhibition of uricase is leveraged to induce hyperuricemia in preclinical animal models. This application is invaluable for investigating the pathophysiology of conditions associated with high uric acid, such as gout, hypertension, and kidney disease. Furthermore, this document will explore an ancillary mechanism related to its use in combination chemotherapy and provide detailed, field-tested protocols for its practical application in a research setting.

Part 1: The Core Mechanism - Selective Inhibition of Uricase

The primary and most widely exploited mechanism of action of oxonic acid is its role as a selective, competitive inhibitor of uricase.[1][2][3] To appreciate the significance of this action, one must first understand the terminal steps of purine metabolism.

The Purine Catabolic Pathway:

Purine nucleotides, essential components of DNA and RNA, are ultimately catabolized to uric acid. In the final steps, hypoxanthine is converted to xanthine, and xanthine is subsequently oxidized to uric acid by the enzyme xanthine oxidase. In most mammals, the pathway continues: uricase then oxidizes uric acid to 5-hydroxyisourate, which is non-enzymatically converted to allantoin, a highly soluble compound easily excreted in urine.[4][5]

Humans and some higher primates lack a functional uricase enzyme due to mutations accumulated during evolution.[6] Consequently, uric acid is the final product of purine catabolism, leading to serum concentrations that are near the limit of solubility. Oxonic acid potassium salt exploits this metabolic divergence. By administering it to animals that possess a functional uricase enzyme, such as rodents, researchers can effectively block the conversion of uric acid to allantoin.[5] This inhibition causes uric acid to accumulate in the bloodstream, thereby creating an animal model that metabolically mimics the human condition of hyperuricemia.[4][7]

Caption: Purine metabolism pathway showing Oxonic Acid's inhibitory action on Uricase.

Part 2: Biochemical and Physiological Consequences of Uricase Inhibition

The direct biochemical consequence of uricase inhibition by oxonic acid is a significant elevation in plasma uric acid levels and a corresponding decrease in urinary allantoin excretion.[5] This induced state of hyperuricemia is the foundation for its use in research models. However, sustained high levels of uric acid can trigger a cascade of secondary physiological effects:

-

Inflammatory Response: Studies have shown that oxonic acid-induced hyperuricemia can lead to an increase in pro-inflammatory cytokines in both serum and kidney tissue.[4][6]

-

Renal and Cardiovascular Effects: In models of renal insufficiency, hyperuricemia induced by oxonic acid has been shown to elevate plasma aldosterone and plasma renin activity, potentially contributing to hypertension.[8] In some cases, prolonged and severe hyperuricemia can lead to the deposition of uric acid crystals in the kidney tubules, causing nephrotoxicity.[5]

-

Endothelial Dysfunction: While not universally observed, some studies suggest that hyperuricemia can impair the function of the vascular endothelium, a key factor in cardiovascular health.[9]

It is crucial for researchers to recognize that these downstream effects are part of the pathological model being created and should be monitored and accounted for during experimental design.

Part 3: Application in Preclinical Research - Modeling Hyperuricemia

The primary utility of oxonic acid potassium salt is in the establishment of reliable animal models of hyperuricemia.[10][11] These models are indispensable for studying the causal roles of uric acid in various pathologies and for screening novel therapeutic agents. For optimal induction, oxonic acid is frequently co-administered with a purine precursor, such as hypoxanthine or a high-purine diet (e.g., yeast extract), to ensure a steady supply of substrate for uric acid production.[9][12][13]

The table below summarizes dosages and effects from various published studies, providing a valuable reference for experimental design.

| Animal Model | Oxonic Acid (K-Salt) Dosage | Co-Administered Agent | Route | Resulting Serum Uric Acid (SUA) Increase | Reference |

| Rat (Sprague-Dawley) | 200 mg/kg/day | Yeast Extract (21 g/kg/day) | Oral | Significant increase, enabling hyperuricemia model | [9] |

| Rat | 100 mg/kg | Hypoxanthine (500 mg/kg) | s.c. / ig | ~9-fold increase vs. control at 3 hours | [12] |

| Rat (Sprague-Dawley) | 2.0% in diet | None | Diet | SUA increased by 80-90 µmol/L over 9 weeks | [8] |

| Mouse (ICR) | 250 mg/kg | Essence of Chicken | i.p. / Oral | ~2-fold increase vs. normal at 2 hours | [7] |

| Tree Shrew | 40-100 mg/kg | None | i.p. | ~3 to 4-fold increase vs. baseline at 2 hours | [14] |

Part 4: Standardized Protocol for Induction of Chronic Hyperuricemia in a Rodent Model

This protocol provides a robust, self-validating framework for inducing a state of chronic hyperuricemia in rats, synthesized from established methodologies.[12][15]

1. Materials and Reagents

-

Oxonic Acid Potassium Salt (CAS: 2207-75-2)

-

Hypoxanthine (CAS: 68-94-0)

-

Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC-Na) in sterile water

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old)

-

Standard rodent chow and water

-

Biochemical assay kits for uric acid, creatinine, and Blood Urea Nitrogen (BUN)

2. Experimental Workflow

Caption: Experimental workflow for inducing and validating a hyperuricemia model.

3. Step-by-Step Methodology

-

Acclimatization (7 Days): House animals in a controlled environment (22-25°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water to minimize stress.

-

Baseline Measurement (Day 0): Collect a small blood sample from the tail vein of all animals to establish baseline serum uric acid (SUA), creatinine, and BUN levels. This is a critical step for self-validation.

-

Group Randomization: Randomly assign animals to a control group and a treatment group (n=8-10 per group is recommended).

-

Preparation of Dosing Suspensions (Daily):

-

Causality Insight: Oxonic acid has poor water solubility.[16] A suspension in a vehicle like 0.5% CMC is necessary for consistent dosing. Prepare fresh daily to prevent degradation.

-

Hypoxanthine (Substrate): Weigh and suspend hypoxanthine in 0.5% CMC to achieve the target concentration (e.g., 50 mg/mL for a 500 mg/kg dose in a 10 mL/kg volume).

-

Oxonic Acid (Inhibitor): Weigh and suspend K-Oxo in 0.5% CMC to achieve the target concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 10 mL/kg volume).

-

-

Daily Administration (e.g., 4 Weeks):

-

Treatment Group: Administer the hypoxanthine suspension via oral gavage (ig). Approximately 30-60 minutes later, administer the oxonic acid suspension via subcutaneous (s.c.) injection. The temporal separation allows for the absorption of the substrate before the metabolic block is fully established.

-

Control Group: Administer equivalent volumes of the 0.5% CMC vehicle via both oral gavage and s.c. injection.

-

-

Monitoring and Terminal Endpoint:

-

Monitor animal health and body weight weekly.

-

At the end of the study period, collect terminal blood samples (e.g., via cardiac puncture under anesthesia).

-

Process blood to separate serum and store at -80°C until analysis.

-

-

Biochemical Analysis & Validation:

-

Measure SUA, creatinine, and BUN using commercial assay kits.

-

Trustworthiness Check: A successful induction is validated by a statistically significant increase in SUA in the treatment group compared to both their own baseline values and the final values of the control group, without a severe, confounding rise in creatinine or BUN that would indicate acute kidney failure unrelated to hyperuricemia.

-

Part 5: Ancillary Mechanism - Modulation of 5-Fluorouracil Toxicity

Beyond its role as a uricase inhibitor, oxonic acid possesses a distinct mechanism involving pyrimidine metabolism. It inhibits the enzyme pyrimidine phosphoribosyl-transferase, which is responsible for converting the chemotherapeutic agent 5-fluorouracil (5-FU) into its active form, 5-fluorouridine-5'-monophosphate, within the cells of the gastrointestinal tract.[9] This selective inhibition in the gut mitigates the severe gastrointestinal toxicity (e.g., diarrhea, mucositis) commonly associated with 5-FU therapy. Crucially, this protective effect does not extend to tumor tissues, thus preserving the drug's anti-cancer efficacy.[9] This dual functionality led to its inclusion in the oral anti-cancer combination drug S-1.[17]

Conclusion

Oxonic acid potassium salt is a multifaceted compound with a well-defined primary mechanism of action: the competitive inhibition of uricase. This property makes it an indispensable tool for developing preclinical models of hyperuricemia, enabling profound insights into uric acid's role in human health and disease. Its secondary, spatially-selective inhibition of 5-FU activation demonstrates a sophisticated application in optimizing cancer chemotherapy. A thorough understanding of these mechanisms, coupled with rigorous and validated experimental protocols, empowers researchers to effectively leverage this compound to advance scientific discovery.

References

-

Shirasaka T, et al. (1993). Inhibition by oxonic acid of gastrointestinal toxicity of 5-fluorouracil without loss of its antitumor activity in rats. Cancer Research, 53(17):4004-9. [Link]

-

Torres, R. J., & Puig, J. G. (2024). Raising serum uric acid with a uricase inhibitor worsens PKD in rat and mouse models. American Journal of Physiology-Renal Physiology. [Link]

-

Xu L, & Shi L. (2008). Establishment of hyperuricemia rat model with different doses of hypoxanthine and oxonic acid potassium salt. Chinese Journal of Pharmacology and Toxicology, 22(4): 306-310. [Link]

-

Johnson, W. J., et al. (1969). Uricase Inhibition in the Rat by s-Triazines. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

SLS. (Product Information). Oxonic acid potassium salt, 97. [Link]

-

Prami, F. F., et al. (2017). Establishment Of Hyperuricemia Mouse Model With Oxonic Acid Potassium Salt And Essence Of Chicken. Research Journal of Pharmacy and Biological and Chemical Sciences, 8(1S): 20-26. [https://www.rjpbcs.com/pdf/2017_8(1S)/[4].pdf]([Link]4].pdf)

-

Eräranta, A., et al. (2008). Oxonic acid-induced hyperuricemia elevates plasma aldosterone in experimental renal insufficiency. Journal of Hypertension, 26(8), 1661-8. [Link]

-

Tahvanainen, A. M., et al. (2015). Effects of oxonic acid-induced hyperuricemia on mesenteric artery tone and cardiac load in experimental renal insufficiency. BMC Nephrology, 16(34). [Link]

-

Torres, R. J., et al. (2024). Raising serum uric acid with a uricase inhibitor worsens PKD in rat and mouse models. American Journal of Physiology-Renal Physiology. [Link]

-

Tahvanainen, A. M., et al. (2015). Effects of oxonic acid-induced hyperuricemia on mesenteric artery tone and cardiac load in experimental renal insufficiency. PubMed. [Link]

-

Wang, T., et al. (2021). Assessment of the influence on left ventricle by potassium oxonate and hypoxanthine–induced chronic hyperuricemia. PeerJ, 9, e11874. [Link]

-

ResearchGate. (Forum Discussion). How to dissolve oxonic acid potassium salt (potassium oxonate) for rodent intraperitoneal injection?. [Link]

-

Liu, M., et al. (2015). Potassium oxonate induces acute hyperuricemia in the tree shrew (tupaia belangeri chinensis). Experimental Animals, 64(2), 159-65. [Link]

Sources

- 1. OXONIC ACID POTASSIUM SALT | 2207-75-2 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Raising serum uric acid with a uricase inhibitor worsens PKD in rat and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Uricase Inhibition in the Rat by s-Triazines | Semantic Scholar [semanticscholar.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. rjpbcs.com [rjpbcs.com]

- 8. Oxonic acid-induced hyperuricemia elevates plasma aldosterone in experimental renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxonic acid potassium salt | CAS:2207-75-2 | Uricase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. オキソン酸 カリウム塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. Establishment of hyperuricemia rat model with different doses of hypoxanthine and oxonic acid potassium salt [cjpt.magtechjournal.com]

- 13. Assessment of the influence on left ventricle by potassium oxonate and hypoxanthine–induced chronic hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Potassium oxonate induces acute hyperuricemia in the tree shrew (tupaia belangeri chinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. caymanchem.com [caymanchem.com]

A Technical Guide to the Chemical Properties and Applications of 97% Purity Oxonic Acid Potassium Salt

Abstract

This technical guide provides an in-depth exploration of Oxonic Acid Potassium Salt, a compound of significant interest in biomedical research and pharmaceutical development. Primarily known as a potent uricase inhibitor, it is an indispensable tool for creating reliable hyperuricemia models in preclinical research. Furthermore, its role as a modulator of 5-fluorouracil (5-FU) toxicity has established it as a key component in combination cancer therapies. This document delineates the core physicochemical properties, mechanisms of action, validated analytical methodologies for purity assessment and quantification, and key research applications of 97% purity grade Oxonic Acid Potassium Salt. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven protocols to ensure experimental success and reproducibility.

Introduction

Overview of Oxonic Acid Potassium Salt

Oxonic Acid Potassium Salt (CAS No: 2207-75-2) is the potassium salt of oxonic acid, a triazine derivative.[1][2] It is a stable, white crystalline solid widely utilized for its specific biochemical inhibitory properties.[1][3] While its direct therapeutic applications in humans are limited to its role in combination drug formulations, its utility as a research chemical is extensive and critical for advancing our understanding of metabolic and oncological pathways.

Significance in Biomedical Research

The scientific utility of Oxonic Acid Potassium Salt is anchored in two primary functions:

-

Uricase Inhibition: In most mammals, the enzyme uricase metabolizes uric acid into the more soluble compound, allantoin.[4] Humans and great apes lack a functional uricase gene, which can lead to the accumulation of uric acid and associated pathologies like gout. Oxonic Acid Potassium Salt is a selective, competitive inhibitor of uricase.[5][6] This property is exploited in preclinical research to induce hyperuricemia in animal models (e.g., rats and mice) that possess active uricase, thereby creating a robust and reproducible platform for studying the pathophysiology of hyperuricemia and evaluating novel therapeutic agents.[7][8]

-

Modulation of 5-Fluorouracil (5-FU) Metabolism: In oncology, Oxonic Acid Potassium Salt (also referred to as Oteracil Potassium) is a crucial component of the oral anticancer agent S-1.[2][9][10] Its function is to mitigate the severe gastrointestinal toxicities, such as diarrhea and mucositis, commonly associated with the chemotherapeutic agent 5-FU.[5] It achieves this by selectively inhibiting the enzyme orotate phosphoribosyltransferase (OPRT) in the gastrointestinal tract, which is responsible for the phosphorylation and activation of 5-FU.[2] This localized inhibition reduces the formation of active 5-FU metabolites in the gut, sparing healthy tissue without compromising the systemic antitumor efficacy of the drug.[5][11]

Chemical and Physical Properties

A precise understanding of the compound's properties is fundamental for its correct handling, storage, and application in experimental settings. The 97% purity grade is a commonly used standard for research applications.

Nomenclature and Identification

| Property | Value |

| IUPAC Name | potassium 4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazine-2-carboxylate[2][12] |

| Synonyms | Potassium oxonate, Oteracil potassium, Allantoxanic acid potassium salt[2][5][10] |

| CAS Number | 2207-75-2[1][2][5][10][13] |

| Molecular Formula | C₄H₂KN₃O₄[1][2][14] |

| Molecular Weight | ~195.17 g/mol [2][14][15][16] |

| EC Number | 218-627-5[13] |

Physicochemical Characteristics

| Property | Description |

| Appearance | White to almost white crystalline powder[1][3][16] |

| Melting Point | > 300 °C (decomposes)[1][3][9][14] |

| Solubility | Soluble in hot water.[9][14] Published aqueous solubility values vary, with reports of 10 mg/mL in PBS,[5] 9.09 mg/mL in H₂O,[16] and approximately 0.3 mg/mL in PBS (pH 7.2).[10][17] Insoluble in DMSO and Ethanol.[18] Scientist's Note: The variability in reported aqueous solubility highlights the importance of empirical determination for specific buffer systems and concentrations. Sonication may be required to aid dissolution.[16] |

| Stability | Stable under recommended storage conditions.[3] |

| Storage | Store in a dry, cool, and well-ventilated place.[3] For long-term storage, -20°C is recommended, which can preserve the powder for up to 3 years.[16][17] |

Core Mechanisms of Action

The utility of Oxonic Acid Potassium Salt stems from its targeted inhibition of key enzymes in metabolic pathways.

Uricase Inhibition Pathway

In rodent models, uricase is the terminal enzyme in the purine degradation pathway. By competitively inhibiting this enzyme, Oxonic Acid Potassium Salt effectively blocks the conversion of uric acid to allantoin, leading to an accumulation of uric acid in the bloodstream and tissues, thus mimicking human hyperuricemia.

Caption: Mechanism of Uricase Inhibition by Oxonic Acid Potassium Salt.

Modulation of 5-Fluorouracil (5-FU) Metabolism

Within the S-1 anticancer formulation, Oxonic Acid Potassium Salt acts as a protectant for the gastrointestinal (GI) tract. It prevents the excessive activation of 5-FU within the sensitive mucosal cells of the GI tract, thereby reducing local toxicity.

Caption: Selective inhibition of 5-FU activation in the GI tract.

Analytical Methodologies for 97% Purity Grade

Verifying the purity and concentration of the starting material is paramount for experimental validity. The following protocols are foundational for working with 97% purity grade Oxonic Acid Potassium Salt.

Purity Assessment

Causality Behind Method Choice: While a 97% purity level is suitable for many applications, confirming this specification and identifying potential impurities is crucial. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying components in a mixture due to its high resolution and sensitivity. An orthogonal method like titration is valuable for confirming the primary purity value through a different chemical principle.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective: To confirm the purity of Oxonic Acid Potassium Salt and identify any potential impurities.

-

Methodology:

-

Standard Preparation: Accurately weigh and dissolve Oxonic Acid Potassium Salt in deionized water to prepare a stock solution of 1 mg/mL. Prepare a series of working standards (e.g., 10, 50, 100, 250 µg/mL) by diluting the stock.

-

Sample Preparation: Prepare a sample solution at a concentration of 100 µg/mL in deionized water.

-

Chromatographic Conditions:

-

Analysis: Inject the standards to create a calibration curve. Inject the sample solution. The purity is calculated based on the area of the principal peak relative to the total area of all peaks detected.

-

-

Self-Validation: The system is validated by ensuring the calibration curve has a correlation coefficient (r²) > 0.999, and the retention time of the sample peak matches that of the standard.

Quantification in Biological Matrices

Causality Behind Method Choice: For pharmacokinetic or metabolic studies, accurately measuring compound levels in complex biological matrices like plasma is essential. HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides unparalleled sensitivity and specificity, allowing for precise quantification even at very low concentrations by monitoring specific parent-to-daughter ion transitions.

Protocol 2: Quantification in Plasma via HPLC-MS/MS

-

Objective: To accurately quantify the concentration of Oxonic Acid Potassium Salt in human plasma. This protocol is adapted from a validated published method.[19]

-

Methodology:

-

Internal Standard (IS) Preparation: Use a stable isotope-labeled version of the analyte, such as [¹³C₂,¹⁵N₃]-Oxo, as the internal standard to account for variations in sample processing and instrument response.[19]

-

Sample Preparation (Solid-Phase Extraction): a. To 100 µL of plasma, add the internal standard. b. Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water. c. Load the plasma sample onto the cartridge. d. Wash the cartridge with water to remove interferences. e. Elute the analyte and IS with methanol. f. Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

HPLC-MS/MS Conditions:

-

Quantification: Generate a calibration curve by spiking blank plasma with known concentrations of the analyte and a fixed concentration of the IS. The concentration in unknown samples is determined from the peak area ratio of the analyte to the IS.

-

-

Self-Validation: The method's accuracy and precision are confirmed using quality control (QC) samples at low, medium, and high concentrations, which must fall within ±15% of their nominal value.

Caption: Standard workflow for quantification via HPLC-MS/MS.

Key Applications in Research

Inducing Hyperuricemia in Animal Models

The primary research application of Oxonic Acid Potassium Salt is the establishment of hyperuricemia. This model is critical for investigating the mechanisms of urate-induced inflammation, renal dysfunction, and cardiovascular stress.[20][21]

Protocol 3: Establishment of an Acute Hyperuricemia Model in Mice

-

Objective: To induce a state of acute hyperuricemia in mice for pharmacological and pathological studies.

-

Causality Behind Experimental Choices: Oral gavage is chosen for administration to mimic a relevant physiological route. The dose is selected based on established literature to reliably elevate serum uric acid levels significantly above baseline.[4][22] Co-administration with a purine source like hypoxanthine can further enhance the model by increasing the substrate for uric acid production.[21][22]

-

Methodology:

-

Animal Acclimatization: House male ICR or Kunming mice under standard conditions (12h light/dark cycle, 22 ± 2 °C) with ad libitum access to standard chow and water for at least one week.[5]

-

Compound Preparation: Prepare a suspension of Oxonic Acid Potassium Salt in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).

-

Administration: Administer Oxonic Acid Potassium Salt to mice via oral gavage at a dose of 250-300 mg/kg.[4]

-

Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at time points post-administration (e.g., 2, 4, 6, and 24 hours) to measure serum uric acid levels.

-

Biochemical Analysis: Centrifuge blood to separate serum. Analyze serum uric acid, creatinine, and blood urea nitrogen (BUN) levels using commercial assay kits.

-

-

Self-Validation: The model is considered successful if there is a statistically significant increase in serum uric acid levels in the treated group compared to a vehicle-treated control group.[22]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent.

Hazard Identification

| Hazard Class | Statement |

| Skin Irritation | H315: Causes skin irritation[13] |

| Eye Irritation | H319: Causes serious eye irritation[13] |

| Respiratory Irritation | H335: May cause respiratory irritation[13] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Personal Protective Equipment: Wear appropriate PPE, including chemical safety goggles, impervious gloves, and a lab coat.[3] For weighing and handling powder, an N95 dust mask is recommended.

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[3][14] Wash hands thoroughly after handling. Do not ingest.[3]

Storage and Stability Recommendations

-

Container: Keep the container tightly closed and store in a dry, cool place.[3]

-

Incompatibilities: Store away from strong oxidizing agents.[3]

-

Long-Term Storage: For maximum stability of the solid powder, storage at -20°C is recommended.[16][17] Aqueous solutions are not recommended for storage for more than one day.[17]

Conclusion

Oxonic Acid Potassium Salt, at a 97% purity grade, is a well-characterized and indispensable tool for the scientific community. Its specific and potent inhibitory effects on uricase and orotate phosphoribosyltransferase provide researchers with robust systems for studying hyperuricemia and for developing safer chemotherapeutic regimens. A thorough understanding of its chemical properties, adherence to validated analytical and experimental protocols, and strict observation of safety guidelines are essential for leveraging this compound to its full potential and ensuring the generation of high-quality, reproducible scientific data.

References

- MedchemExpress. (n.d.). Potassium oxonate (Potassium azaorotate) | Uricase Inhibitor. MedchemExpress.com.

- ChemicalBook. (n.d.). OXONIC ACID POTASSIUM SALT | 2207-75-2. ChemicalBook.

- ChemBK. (2024, April 9).

- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - Oxonic acid, potassium salt. Fisher Scientific.

-

Xu, L., & Shi, L. (2008). Establishment of hyperuricemia rat model with different doses of hypoxanthine and oxonic acid potassium salt. Chinese Journal of Pharmacology and Toxicology, 22(4), 306-310. [Link]

- Cayman Chemical. (2025, August 21). Safety Data Sheet - Oxonic Acid (potassium salt). Cayman Chemical.

- PubChem. (n.d.). Oxonic acid potassium salt, 97%.

- ChemicalBook. (2025, December 6).

- Chem-Impex. (n.d.).

- Cayman Chemical. (n.d.). Oxonic Acid (potassium salt). Cayman Chemical.

- PubChem. (n.d.). Potassium Oxonate.

- TargetMol. (n.d.).

- Abcam. (n.d.). Oxonic acid potassium salt, Uricase inhibitor (CAS 2207-75-2). Abcam.

- Sigma-Aldrich. (n.d.). Oxonic acid potassium salt 0.97. Sigma-Aldrich.

- Sigma-Aldrich. (n.d.). Oxonic acid potassium salt 0.97 Allantoxanic acid. Sigma-Aldrich.

- Selleck Chemicals. (n.d.).

- BioCrick. (n.d.). Oxonic acid potassium salt | CAS:2207-75-2 | Uricase inhibitor | High Purity. BioCrick.

- Selleck Chemicals. (n.d.).

- Zhang, Y., et al. (2025, February 7). Combination of potassium oxonate with anti-PD-1 for the treatment of colorectal cancer. Frontiers in Immunology.

- Sugi, M., & Igi, M. (1999). Method for producing potassium oxonate.

- Creative Bioarray. (n.d.). Potassium Oxonate-Induced Hyperuricaemia Model.

- ResearchGate. (n.d.). Dose-effect relationship of potassium oxonate in inducing acute hyperuricemia in tree shrews.

-

Li, H., et al. (2016). Development and validation of a HPLC-MS/MS method with electrospray ionization for quantitation of potassium oxonate in human plasma: Application to a pharmacokinetic study. Experimental and Therapeutic Medicine, 12(4), 2253-2259. [Link]

-

Eräranta, A., et al. (2015). Effects of oxonic acid-induced hyperuricemia on mesenteric artery tone and cardiac load in experimental renal insufficiency. BMC Nephrology, 16, 35. [Link]

- Hiranuma. (2020, July 14).

- APExBIO. (n.d.). Oxonic acid potassium salt - Uricase Inhibitor. APExBIO.

- Cayman Chemical. (2022, November 22). PRODUCT INFORMATION - Oxonic Acid (potassium salt). Cayman Chemical.

- DC Chemicals. (n.d.).

- SRIRAMCHEM. (n.d.). Oxonic Acid Potassium Salt. SRIRAMCHEM.

-

Wang, M., et al. (2020). Assessment of the influence on left ventricle by potassium oxonate and hypoxanthine–induced chronic hyperuricemia. Annals of Translational Medicine, 8(23), 1563. [Link]

- Tokyo Chemical Industry Co., Ltd. (n.d.).

-

Wang, C., et al. (2018). NMR-Based Metabonomic Study Reveals Intervention Effects of Polydatin on Potassium Oxonate-Induced Hyperuricemia in Rats. Journal of Agricultural and Food Chemistry, 66(48), 12796-12805. [Link]

- Thermo Scientific Chemicals. (n.d.). Oxonic acid, potassium salt, 97.5%. Thermo Fisher Scientific.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Potassium Oxonate | C4H2KN3O4 | CID 2723920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. NMR-Based Metabonomic Study Reveals Intervention Effects of Polydatin on Potassium Oxonate-Induced Hyperuricemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. OXONIC ACID POTASSIUM SALT | 2207-75-2 [chemicalbook.com]

- 10. caymanchem.com [caymanchem.com]

- 11. dcchemicals.com [dcchemicals.com]

- 12. 168531000 [thermofisher.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. chembk.com [chembk.com]

- 15. Oxonic acid potassium salt, 97% | C4H3KN3O4 | CID 24206406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Potassium oxonate | TargetMol [targetmol.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. selleck.co.jp [selleck.co.jp]

- 19. Development and validation of a HPLC-MS/MS method with electrospray ionization for quantitation of potassium oxonate in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effects of oxonic acid-induced hyperuricemia on mesenteric artery tone and cardiac load in experimental renal insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Assessment of the influence on left ventricle by potassium oxonate and hypoxanthine–induced chronic hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Establishment of hyperuricemia rat model with different doses of hypoxanthine and oxonic acid potassium salt [cjpt.magtechjournal.com]

Oxonic Acid Potassium Salt: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unraveling the Utility of a Potent Uricase Inhibitor

Oxonic acid potassium salt, a pivotal tool in biomedical research, serves as a potent and selective inhibitor of the enzyme uricase (urate oxidase). This action elevates uric acid levels in animal models, thereby providing an invaluable platform for investigating the pathophysiology of hyperuricemia and its downstream consequences, including gout, kidney disease, and cardiovascular complications.[1][2][3] Its utility extends to oncological research, where it is a component of the oral anticancer agent S-1. In this combination, it selectively protects the gastrointestinal tract from 5-fluorouracil (5-FU) toxicity by inhibiting its phosphorylation, without compromising the antitumor efficacy. This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, experimental applications, and underlying signaling pathways associated with oxonic acid potassium salt, designed for researchers, scientists, and drug development professionals.

Part 1: Physicochemical Properties and Molecular Profile

A thorough understanding of the physicochemical properties of oxonic acid potassium salt is fundamental to its effective application in a research setting.

Molecular Formula and Weight

The molecular identity of oxonic acid potassium salt is well-defined, providing a basis for accurate dosage and solution preparation.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₂KN₃O₄ | [4] |

| Molecular Weight | 195.17 g/mol | [4] |

| CAS Number | 2207-75-2 | [4] |

Synonyms: Potassium oxonate, Allantoxanic acid potassium salt, Potassium 4,6-dihydroxy-1,3,5-triazine-2-carboxylate.[4]

Appearance and Solubility

Oxonic acid potassium salt is typically a white to almost white crystalline powder.[4] It is soluble in hot water. For experimental purposes, it is often prepared as a suspension in vehicles like 0.5% carboxymethyl cellulose (CMC) for oral gavage.[5]

Part 2: Mechanism of Action

The primary and most extensively studied mechanism of action of oxonic acid potassium salt is its potent and competitive inhibition of uricase.

Uricase Inhibition

In most mammals, uricase catalyzes the oxidative cleavage of uric acid to the more soluble allantoin, facilitating its excretion. Humans and some other primates lack a functional uricase gene, leading to higher baseline levels of uric acid.[5] Oxonic acid potassium salt acts as a competitive inhibitor of uricase, effectively blocking the conversion of uric acid to allantoin.[2][6] This inhibition leads to an accumulation of uric acid in the bloodstream, inducing a state of hyperuricemia in animal models that possess a functional uricase enzyme, such as rodents.[3][6]

Caption: Mechanism of Uricase Inhibition by Oxonic Acid Potassium Salt.

Modulation of 5-Fluorouracil (5-FU) Metabolism

In the context of cancer chemotherapy, oxonic acid potassium salt plays a crucial role in mitigating the gastrointestinal toxicity of 5-FU. It achieves this by inhibiting the enzyme orotate phosphoribosyltransferase (OPRT), which is responsible for the phosphorylation of 5-FU to its active and toxic metabolite, 5-fluorouridine-5'-monophosphate (FUMP), in the gastrointestinal tract.[7] This localized inhibition prevents damage to the intestinal mucosa without affecting the systemic antitumor activity of 5-FU.[7]

Part 3: Experimental Protocols for Inducing Hyperuricemia

The induction of hyperuricemia in animal models is a cornerstone for studying the efficacy of novel therapeutic agents for gout and other hyperuricemia-related conditions.

Animal Models

Rodents, such as mice and rats, are the most commonly used animal models for inducing hyperuricemia with potassium oxonate.[3][6]

Protocol for Hyperuricemia Induction in Mice

This protocol outlines a standard procedure for inducing hyperuricemia in mice using a combination of potassium oxonate and a purine-rich precursor.

Materials:

-

Potassium Oxonate

-

Hypoxanthine

-

Vehicle (e.g., 0.5% Carboxymethyl Cellulose - CMC)

-

Male Kunming mice (or other suitable strain)

-

Oral gavage needles

-

Blood collection supplies

Procedure:

-

Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment, with free access to standard chow and water.

-

Model Induction:

-

Prepare a suspension of potassium oxonate in the vehicle. A common dosage is 300 mg/kg.[8]

-

Prepare a solution or suspension of hypoxanthine in the vehicle. A typical dosage is 300 mg/kg.[8]

-

Administer potassium oxonate via intraperitoneal injection.[8]

-

One hour after potassium oxonate administration, administer hypoxanthine via oral gavage.[8]

-

Continue this regimen daily for the desired duration of the study (e.g., 7 days for acute models).[8]

-

-

Sample Collection:

-

Collect blood samples at baseline and at the end of the study period via retro-orbital bleeding or cardiac puncture under anesthesia.

-

Separate serum by centrifugation and store at -80°C for analysis.

-

-

Biochemical Analysis:

-

Measure serum uric acid levels using a commercial assay kit.

-

Assess kidney function by measuring serum creatinine (SCr) and blood urea nitrogen (BUN) levels.[5]

-

Caption: Experimental Workflow for Hyperuricemia Induction in Mice.

Part 4: Signaling Pathways and Cellular Effects of Induced Hyperuricemia

The hyperuricemic state induced by oxonic acid potassium salt triggers a cascade of cellular and molecular events, primarily impacting inflammatory and metabolic pathways.

Inflammatory Pathways

-

JAK2/STAT3 Signaling: Studies have shown that hyperuricemia can activate the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway, contributing to inflammation.[9]

-

NF-κB/NLRP3 Inflammasome Activation: Elevated uric acid levels can act as a danger-associated molecular pattern (DAMP), triggering the activation of the NF-κB signaling pathway and the subsequent assembly of the NLRP3 inflammasome.[4][6] This leads to the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18, key mediators of gouty inflammation.[4]

Uric Acid Transporters

Hyperuricemia induced by potassium oxonate can modulate the expression of key renal and intestinal uric acid transporters:

-

Downregulation of Secretory Transporters: The expression of ATP-binding cassette transporter subfamily G member 2 (ABCG2) and organic anion transporters (OAT1/3), which are involved in uric acid secretion, may be downregulated.[4][9]

-

Upregulation of Reabsorptive Transporters: Conversely, the expression of urate transporter 1 (URAT1) and glucose transporter 9 (GLUT9), responsible for uric acid reabsorption, may be upregulated.[4][9]

These changes in transporter expression contribute to the sustained elevation of serum uric acid levels.

Metabolic Perturbations

Metabolomic studies in potassium oxonate-induced hyperuricemic models have revealed significant alterations in several metabolic pathways, including:

These metabolic shifts highlight the systemic impact of hyperuricemia beyond joint inflammation and renal dysfunction.

Part 5: Applications in Research and Drug Development

The ability to reliably induce hyperuricemia makes oxonic acid potassium salt an indispensable tool in several areas of biomedical research.

Gout and Hyperuricemia Research

The primary application is in the development and screening of novel anti-hyperuricemic and anti-gout therapies. The model allows for the evaluation of compounds that either reduce uric acid production (e.g., xanthine oxidase inhibitors) or enhance its excretion (uricosuric agents).

Kidney Disease and Hypertension

Chronic hyperuricemia is an independent risk factor for the development and progression of chronic kidney disease and hypertension.[1][3] The potassium oxonate-induced model is utilized to investigate the mechanisms of uric acid-mediated renal injury and to test the efficacy of nephroprotective and antihypertensive agents.[11]

Cardiovascular Disease

Elevated uric acid is associated with an increased risk of cardiovascular diseases. The animal model can be employed to study the impact of hyperuricemia on cardiac remodeling and to evaluate cardioprotective strategies.[12]

Oncology

As a component of S-1, potassium oxonate is integral to a clinically used anticancer drug regimen, demonstrating the successful application of targeted toxicity modulation in chemotherapy.[7]

Conclusion

Oxonic acid potassium salt is a well-characterized and versatile research tool with significant applications in the study of hyperuricemia, gout, kidney disease, and cancer therapy. Its reliable mechanism of action in inhibiting uricase provides a robust platform for preclinical drug development and for dissecting the complex signaling and metabolic pathways perturbed by elevated uric acid levels. A thorough understanding of its properties and appropriate use in experimental models, as outlined in this guide, is crucial for advancing our knowledge in these critical areas of human health.

References

-

Creative Bioarray. (n.d.). Potassium Oxonate-Induced Hyperuricaemia Model. Creative Bioarray. [Link]

-

European Journal of Pharmacology. (2021). Berberrubine attenuates potassium oxonate- and hypoxanthine-induced hyperuricemia by regulating urate transporters and JAK2/STAT3 signaling pathway. PubMed. [Link]

-

Experimental Animals. (2017). Potassium oxonate induces acute hyperuricemia in the tree shrew (tupaia belangeri chinensis). PubMed. [Link]

-

Experimental Biology and Medicine. (2023). Assessment of the influence on left ventricle by potassium oxonate and hypoxanthine–induced chronic hyperuricemia. National Institutes of Health. [Link]

-

Dove Medical Press. (2023). Dispelling Dampness, Relieving Turbidity and Dredging Collaterals Decoction, Attenuates Potassium Oxonate-Induced Hyperuricemia in Rat Models. Dove Medical Press. [Link]

-

Food & Function. (2019). Polydatin attenuates potassium oxonate-induced hyperuricemia and kidney inflammation by inhibiting NF-κB/NLRP3 inflammasome activation via the AMPK/SIRT1 pathway. Royal Society of Chemistry. [Link]

-

Frontiers in Pharmacology. (2021). Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia. Frontiers Media S.A. [Link]

-

International Journal of Molecular Sciences. (2020). The Time-Feature of Uric Acid Excretion in Hyperuricemia Mice Induced by Potassium Oxonate and Adenine. MDPI. [Link]

-

Journal of Hypertension. (2008). Oxonic acid-induced hyperuricemia elevates plasma aldosterone in experimental renal insufficiency. PubMed. [Link]

-

Clinical and Experimental Rheumatology. (2018). An update on the animal models in hyperuricaemia research. Clinical and Experimental Rheumatology. [Link]

-

Mediators of Inflammation. (2018). NMR-Based Metabonomic Study Reveals Intervention Effects of Polydatin on Potassium Oxonate-Induced Hyperuricemia in Rats. National Institutes of Health. [Link]

-

International Journal of Molecular Sciences. (2020). The Time-Feature of Uric Acid Excretion in Hyperuricemia Mice Induced by Potassium Oxonate and Adenine. PubMed. [Link]

-

Biomedicine & Pharmacotherapy. (2016). Astilbin improves potassium oxonate-induced hyperuricemia and kidney injury through regulating oxidative stress and inflammation response in mice. PubMed. [Link]

-

Frontiers in Pharmacology. (2021). Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice. PubMed Central. [Link]

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Potassium oxonate induces acute hyperuricemia in the tree shrew (tupaia belangeri chinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. clinexprheumatol.org [clinexprheumatol.org]

- 4. Astilbin improves potassium oxonate-induced hyperuricemia and kidney injury through regulating oxidative stress and inflammation response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMR-Based Metabonomic Study Reveals Intervention Effects of Polydatin on Potassium Oxonate-Induced Hyperuricemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polydatin attenuates potassium oxonate-induced hyperuricemia and kidney inflammation by inhibiting NF-κB/NLRP3 inflammasome activation via the AMPK/SIRT1 pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 7. Frontiers | Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia [frontiersin.org]

- 8. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Berberrubine attenuates potassium oxonate- and hypoxanthine-induced hyperuricemia by regulating urate transporters and JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluating renal injury characteristics in different rat models of hyperuricemia and elucidating pathological molecular mechanisms via serum metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Assessment of the influence on left ventricle by potassium oxonate and hypoxanthine–induced chronic hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Oxonic Acid Potassium Salt in Water and DMSO

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Executive Summary

Oxonic acid potassium salt (Potassium Oxonate) is a critical tool in biomedical research, primarily utilized as a uricase inhibitor to induce hyperuricemia in preclinical models.[1] This function is essential for studying conditions like gout, kidney disease, and hypertension.[2] Despite its widespread use, researchers frequently encounter a significant practical hurdle: conflicting and often misleading information regarding its solubility. Data from commercial suppliers and anecdotal evidence vary widely, particularly for aqueous solutions, while its behavior in dimethyl sulfoxide (DMSO) is often simply listed as "insoluble."

This guide provides an in-depth analysis of the solubility of oxonic acid potassium salt. Moving beyond a simple recitation of values, we will explore the physicochemical principles that govern its solubility, explain the discrepancies in reported data, and offer field-proven, standardized protocols for in-house determination. Our objective is to equip researchers with the expertise to confidently prepare solutions, troubleshoot challenges, and ensure the integrity of their experimental outcomes.

Physicochemical Profile of Oxonic Acid Potassium Salt

A foundational understanding of a compound's physical and chemical properties is paramount to interpreting its solubility. Oxonic acid potassium salt is the monopotassium salt of a triazine carboxylic acid derivative.

Table 1: Physicochemical Properties of Oxonic Acid Potassium Salt

| Property | Value | Source(s) |

|---|---|---|

| Synonyms | Potassium oxonate, Allantoxanic Acid potassium salt | [3][4] |

| Molecular Formula | C₄H₂KN₃O₄ | [4] |

| Molecular Weight | ~195.17 g/mol | |

| Appearance | White to off-white crystalline powder or solid | [5][6] |

| Melting Point | > 300 °C | [5] |

| Stability | Stable under normal storage conditions |[5] |

Its structure as a potassium salt is the single most important factor governing its solubility profile, predisposing it to favor polar, protic solvents like water over non-polar or aprotic organic solvents.

Aqueous Solubility: A Multifaceted Analysis

The solubility of oxonic acid potassium salt in aqueous media is the most common source of confusion for researchers. Reported values are inconsistent, highlighting the influence of varied experimental conditions.

Discrepancies in Reported Aqueous Solubility

A survey of technical data sheets from major chemical suppliers reveals a significant range of values. This variability is not an error but rather a reflection of different measurement conditions (e.g., pH, temperature, equilibration time).

Table 2: Reported Aqueous Solubility of Oxonic Acid Potassium Salt

| Reported Solubility | Solvent/Condition | Source |

|---|---|---|

| 0.3 mg/mL | PBS (pH 7.2) | [4] |

| 8 - 13 mg/mL | Water | [7] |

| ≥19.5 mg/mL | Water | [8] |

| 60 mg/mL | Water (unconfirmed by user) | [9] |

| "Soluble" | Hot Water |[1][10] |

Causality: Why Do Aqueous Solubility Values Differ?

Understanding the factors that influence solubility allows researchers to control their experiments more effectively.

-

Kinetic vs. Thermodynamic Solubility : The two primary methods for solubility measurement often yield different results.

-

Thermodynamic solubility is the true equilibrium value, measured by allowing an excess of solid compound to equilibrate with a solvent over a long period (24-72 hours), a process known as the shake-flask method.[11] This is considered the gold standard for precision.

-

Kinetic solubility is measured by dissolving a compound (often from a DMSO stock) into an aqueous buffer and identifying the concentration at which it begins to precipitate.[11] This is a high-throughput method that often overestimates solubility because it can generate supersaturated solutions that are stable for the duration of the experiment. The value of ≥19.5 mg/mL likely represents a kinetic measurement.

-

-

Effect of pH and Buffers : As a salt of a carboxylic acid, the compound's charge state is influenced by pH. In buffered solutions like PBS (Phosphate-Buffered Saline), the common ion effect and specific salt interactions can either increase or decrease solubility compared to pure water. The low value of 0.3 mg/mL in PBS (pH 7.2) is a crucial data point, indicating that solubility in biologically relevant media may be significantly lower than in water alone.[4]

-

Temperature : As noted by several sources, solubility increases in hot water.[1][10] This is typical for most salts, as the dissolution process is often endothermic. However, researchers must be cautious, as a solution prepared at a high temperature may precipitate upon cooling to room temperature or 37°C.

-

Practical Challenges : A discussion on a research forum highlights a common real-world problem: a researcher was unable to dissolve the compound at a concentration of 60 mg/mL, despite this value being provided by technical support.[9] This underscores the difficulty in achieving high concentrations and the importance of using mechanical aids like sonication and stirring, though even these may not be sufficient.

Solubility in Dimethyl Sulfoxide (DMSO)

For many researchers, DMSO is the default solvent for preparing high-concentration stock solutions. However, for oxonic acid potassium salt, this is a critical misstep.

Consensus: Poor Solubility in DMSO

There is a strong consensus among suppliers that oxonic acid potassium salt is poorly soluble or insoluble in DMSO.

Table 3: Reported DMSO Solubility of Oxonic Acid Potassium Salt

| Reported Solubility | Source(s) |

|---|---|

| Insoluble | [7][8] |

| < 1 mg/mL (insoluble or slightly soluble) |[2] |

The Chemistry of Insolubility

This poor solubility is chemically predictable. DMSO is a polar aprotic solvent. While it can solvate the potassium cation (K+), it is less effective at solvating the oxonate anion compared to water. Water, a protic solvent, can form strong hydrogen bonds with the carboxylate and amide groups of the oxonate anion, facilitating dissolution. Salts of organic compounds are generally less soluble in aprotic solvents like DMSO than in water.[12]

A Critical Experimental Note: The Role of Water

One supplier astutely notes that "Moisture-contaminated DMSO may reduce solubility".[7] This is a counterintuitive but important insight. While a small amount of water in DMSO can sometimes aid in dissolving certain compounds, for salts, the presence of trace water may not be sufficient to overcome the energy barrier of dissolution in the bulk DMSO solvent. For best practice, if attempting to use DMSO, one must use an anhydrous grade. However, given the overwhelming evidence of insolubility, water remains the recommended solvent.

Standardized Protocols for In-House Solubility Determination

Given the variability in reported data, in-house verification is the most reliable approach. The following protocols provide standardized methods for determining both thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the most accurate method.

Methodology:

-

Preparation: Add an excess amount of oxonic acid potassium salt (e.g., ~25 mg) to a known volume of purified water (e.g., 1 mL) in a glass vial. The amount should be enough to ensure that undissolved solid remains at the end of the experiment.

-

Equilibration: Seal the vial and place it on a shaker or rotator at a constant, controlled temperature (e.g., 25°C) for at least 24 hours. This extended time is crucial to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to sit undisturbed for 1-2 hours for the excess solid to settle. Alternatively, centrifuge the sample at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Sampling: Carefully withdraw a specific volume of the clear supernatant without disturbing the solid pellet.

-

Quantification: Dilute the supernatant with an appropriate mobile phase and determine the concentration using a validated analytical method such as HPLC-UV or LC-MS. A standard calibration curve must be prepared to ensure accurate quantification.

Protocol 2: Kinetic Aqueous Solubility from DMSO Stock (96-Well Plate Method)

This high-throughput protocol is useful for early-stage discovery when comparing multiple compounds.[11]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of oxonic acid potassium salt in DMSO (e.g., 10 mM), even if it requires sonication or gentle warming and results in a fine suspension. The goal is to have a well-defined starting concentration.

-

Assay Plate Preparation: Add 190 µL of aqueous buffer (e.g., PBS, pH 7.2) to the wells of a 96-well filter plate.

-

Compound Addition: Add 10 µL of the DMSO stock solution to the buffer. This creates a final DMSO concentration of 5%, which is a common co-solvent level in biological assays.[11]

-

Incubation: Cover the plate and shake for 1.5 to 2 hours at room temperature.

-

Filtration: Place the filter plate on a vacuum manifold connected to a collection plate. Apply vacuum to filter the solutions, separating any precipitated compound.

-

Quantification: Analyze the concentration of the compound in the filtrate of the collection plate, typically by UV/Vis spectroscopy or LC-MS.[11]

Visualization of Experimental Workflows

The choice between these protocols depends on the research context, balancing the need for accuracy against throughput.

Diagram 1: Workflow for determining aqueous solubility.

Practical Recommendations for Solution Preparation

-

For Aqueous Solutions: Always start by adding the solid powder to the water or buffer, not the other way around. Use mechanical assistance like vortexing and sonication. Gentle warming can aid dissolution, but always check for precipitation after the solution returns to ambient temperature.[10]

-

Avoid DMSO as a Primary Solvent: Based on overwhelming evidence, do not rely on DMSO to prepare a stock solution of oxonic acid potassium salt.[2][7][8]

-

Alternative Formulations for In Vivo Use: When high doses are required for animal studies that exceed the aqueous solubility limit, preparing a suspension is a common and valid strategy. A frequently cited method involves suspending the compound in a 0.5% solution of sodium carboxymethylcellulose (CMC-Na).[9]

Conclusion

The solubility of oxonic acid potassium salt is more complex than a single number on a data sheet. It is readily soluble in water, but the achievable concentration is highly dependent on temperature, pH, and equilibration time, leading to a wide range of reported values. Conversely, it is practically insoluble in DMSO, a critical consideration for researchers accustomed to using DMSO for stock solutions. By understanding the underlying physicochemical principles and employing standardized in-house protocols, scientists can navigate these challenges, ensuring the preparation of accurate and reproducible solutions for their research endeavors.

References

- Fisher Scientific. (2021, December 24).

- McCabe, D. J., & Lazo, J. S. (2020). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.

- Cayman Chemical. (2025, August 21).

- ChemicalBook.

- Cayman Chemical.

- Selleck Chemicals.

- ChemicalBook. OXONIC ACID POTASSIUM SALT | 2207-75-2.

- APExBIO.

- Cayman Chemical. (2025, November 3).

- PubChem. Compound Summary: Oxonic acid potassium salt.

- ChemicalBook. OXONIC ACID POTASSIUM SALT manufacturers and suppliers in india.

- Sigma-Aldrich.

- Millipore. MultiScreen Solubility Filter Plate: Quantitative method to determine drug aqueous solubility.

- MedchemExpress.

- Chem-Impex.

- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

- ResearchGate. (2021, April 8). Discussion: Can any one suggest me the solubility of oxonic acid potassium salt?

- ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.

- ResearchGate. (2016, February 15). Discussion: Solubility of compounds slightly soluble or insoluble in DMSO?

Sources

- 1. OXONIC ACID POTASSIUM SALT | 2207-75-2 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. fishersci.com [fishersci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. selleckchem.com [selleckchem.com]

- 8. apexbt.com [apexbt.com]

- 9. researchgate.net [researchgate.net]

- 10. OXONIC ACID POTASSIUM SALT manufacturers and suppliers in india [chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

Topic: Uricase Inhibitory Activity of Oxonic Acid Potassium Salt

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of oxonic acid potassium salt as a potent uricase inhibitor. Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical mechanism of action, provides detailed, field-proven experimental protocols for its application, and offers insights into data interpretation and experimental design. The primary focus is on the utilization of oxonic acid potassium salt to establish reliable and reproducible animal models of hyperuricemia, a critical tool for the preclinical evaluation of novel therapeutic agents for gout and related metabolic disorders.

Introduction: The Challenge of Modeling Human Purine Metabolism

Uric acid is the final enzymatic product of purine metabolism in humans. Due to the evolutionary silencing of the uricase (urate oxidase) gene, humans cannot further oxidize uric acid into the more soluble compound, allantoin.[1] Consequently, elevated levels of uric acid in the blood (hyperuricemia) can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.[2]

Most non-primate mammals, including common laboratory rodents like mice and rats, possess a functional uricase enzyme.[2][3] This enzyme efficiently converts uric acid to allantoin, which is readily excreted, thus maintaining very low baseline levels of serum uric acid. This fundamental metabolic difference presents a significant challenge for studying hyperuricemia and screening potential urate-lowering therapies in preclinical models.

Oxonic acid potassium salt (CAS 2207-75-2) is a selective and potent inhibitor of uricase.[4] By blocking the enzymatic activity of uricase, it prevents the breakdown of uric acid into allantoin in rodents.[2] This targeted inhibition effectively raises serum uric acid levels, thereby creating an animal model that more closely mimics the hyperuricemic state in humans.[5] This guide details the mechanism and practical application of oxonic acid potassium salt as an indispensable tool in metabolic research.

Mechanism of Action: Competitive Inhibition of Uricase

Oxonic acid functions as a competitive inhibitor of the uricase enzyme.[2][4] In the metabolic cascade, uricase catalyzes the oxidation of uric acid to 5-hydroxyisourate, which is then non-enzymatically converted to allantoin. Oxonic acid structurally mimics uric acid, allowing it to bind to the active site of the uricase enzyme. This binding event precludes the natural substrate, uric acid, from accessing the active site, thereby halting its degradation.

The direct consequence of this inhibition in a uricase-competent animal is the accumulation of uric acid in the bloodstream and a corresponding decrease in the production and excretion of allantoin.[5] This induced state of hyperuricemia is the foundational principle for its use in research.

Figure 1: Mechanism of Uricase Inhibition by Oxonic Acid.

In Vivo Application: Establishing a Hyperuricemia Animal Model

The most prevalent and validated application of oxonic acid potassium salt is the induction of hyperuricemia in rodents. This model is indispensable for efficacy testing of urate-lowering drugs, including xanthine oxidase inhibitors and URAT1 inhibitors.[3][6] The protocol can be adapted to create either an acute or chronic hyperuricemia model.

Causality Behind Experimental Choices

-

Animal Selection: Sprague-Dawley or Wistar rats and Kunming or ICR mice are frequently used due to their well-characterized physiology and handling ease.[2][3]

-

Inhibitor Vehicle: Oxonic acid is poorly soluble in water. A suspension in 0.5% w/v sodium carboxymethylcellulose (CMC-Na) or saline is required for uniform delivery and bioavailability.[3]

-

Route of Administration: Intraperitoneal (i.p.) injection allows for rapid absorption and is suitable for acute models. Oral gavage is also effective and is often used for chronic, repeated dosing studies.[3][6]

-

Dosage: A dose of 250-300 mg/kg is robust and widely cited for inducing a significant elevation in serum uric acid.[3][7]

-

Timing of Blood Collection: Pharmacokinetic studies have shown that serum uric acid levels peak approximately 2 hours after i.p. administration of oxonic acid.[2] This is a critical time point for sampling in acute models to observe the maximum effect.

-

Model Enhancement: To mimic hyperuricemia driven by purine overproduction, the protocol can be combined with a high-purine diet, often containing yeast extract.[3][6] This dual approach creates a more severe and clinically relevant model.

Detailed Experimental Protocol: Potassium Oxonate-Induced Hyperuricemia

This protocol describes a standard method for inducing acute hyperuricemia in mice.

A. Materials:

-

Oxonic acid potassium salt (CAS 2207-75-2)

-

Vehicle: 0.5% (w/v) CMC-Na in sterile water

-

Male Kunming or ICR mice (6-8 weeks old, 20-25 g)[3]

-

Standard laboratory chow and water

-

Dosing syringes and needles (for i.p. injection or oral gavage)

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

B. Workflow:

Figure 2: Standard Workflow for Acute Hyperuricemia Model Induction.

C. Step-by-Step Methodology:

-

Acclimatization: House mice under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week.[3]

-

Grouping: Randomly divide animals into experimental groups (n=8-10 per group), e.g., Normal Control, Vehicle Control (0.5% CMC-Na), Oxonic Acid Model, and Treatment groups.

-

Reagent Preparation: Prepare a fresh suspension of oxonic acid potassium salt in the 0.5% CMC-Na vehicle. For a 250 mg/kg dose administered at a volume of 10 mL/kg, the required concentration is 25 mg/mL. Vortex thoroughly before each injection to ensure a uniform suspension.

-

Administration: Administer the vehicle or oxonic acid suspension via i.p. injection to the respective groups. Treatment groups would receive the test compound, typically 30-60 minutes prior to the oxonic acid challenge.

-

Sample Collection: Exactly 2 hours post-oxonic acid administration, collect blood via a terminal method such as cardiac puncture under deep anesthesia.[2]

-

Serum Preparation: Dispense blood into microcentrifuge tubes, allow to clot, and then centrifuge at 3,000-4,000 rpm for 10-15 minutes at 4°C to separate the serum.

-

Biochemical Analysis: Determine the serum uric acid concentration using a validated commercial uric acid assay kit, following the manufacturer's instructions.

Expected Data and Interpretation

The administration of oxonic acid should lead to a significant increase in serum uric acid levels compared to both normal and vehicle-treated control groups. A successful model induction typically results in a 2- to 3-fold increase in serum uric acid.[10]

Table 1: Representative Data from an Acute Hyperuricemia Model

| Experimental Group | Dosage / Treatment | Serum Uric Acid (mg/dL) (Mean ± SD) | Fold Change vs. Vehicle |

| Normal Control | No Treatment | 1.3 ± 0.3 | - |

| Vehicle Control | 0.5% CMC-Na, i.p. | 1.4 ± 0.4 | 1.0 |

| Oxonic Acid Model | 250 mg/kg, i.p. | 3.8 ± 0.7 | 2.7 |

| Positive Control | Oxonic Acid + Allopurinol (10 mg/kg) | 1.9 ± 0.5# | 1.4 |

| p < 0.01 vs. Vehicle Control; #p < 0.01 vs. Oxonic Acid Model |

In Vitro Uricase Inhibition Assay

To directly quantify the inhibitory potential of oxonic acid or to screen for novel uricase inhibitors, a direct enzymatic assay is employed. The principle of this assay is based on the strong absorbance of ultraviolet light by uric acid at a wavelength of approximately 293 nm. The enzyme uricase converts uric acid to allantoin, which does not absorb at this wavelength. Therefore, the rate of uricase activity can be monitored by measuring the decrease in absorbance at 293 nm over time.

Detailed Experimental Protocol: Spectrophotometric Uricase Assay

A. Materials:

-

Uricase enzyme (e.g., from Candida sp. or Aspergillus flavus)[1]

-

Uric acid substrate

-

Oxonic acid potassium salt (as inhibitor)

-

Assay Buffer: 50 mM Borate buffer, pH 8.5

-

UV-transparent 96-well plate or cuvettes

-

UV-Vis spectrophotometer capable of reading at 293 nm

B. Workflow:

Figure 3: Workflow for an In Vitro Uricase Inhibition Assay.

C. Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of uric acid in 50 mM borate buffer (pH 8.5). Gentle heating may be required to dissolve.

-

Prepare a stock solution of uricase enzyme in buffer. The final concentration should be determined empirically to yield a linear absorbance decrease of ~0.02-0.04 AU/min.

-

Prepare a stock solution of oxonic acid potassium salt and create serial dilutions to test a range of concentrations.

-

-

Assay Setup (per well/cuvette):

-

Add 150 µL of Borate Buffer.

-

Add 20 µL of the desired oxonic acid dilution (or buffer for uninhibited control).

-

Add 10 µL of uricase enzyme solution.

-

-

Pre-incubation: Incubate the plate/cuvettes for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of the 1 mM uric acid substrate to start the reaction.

-

Kinetic Measurement: Immediately place the plate/cuvette in the spectrophotometer and measure the absorbance at 293 nm every 30 seconds for 5-10 minutes.

-

Calculation:

-

Determine the rate of reaction (V) for each concentration by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percent inhibition for each oxonic acid concentration using the formula: % Inhibition = [1 - (V_inhibited / V_uninhibited)] x 100

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Limitations and Critical Considerations

While invaluable, the oxonic acid-induced model has limitations that researchers must acknowledge for accurate data interpretation.

-

Transient Effect: Oxonic acid is eliminated from the body relatively quickly.[2] This makes the model excellent for acute studies but requires repeated daily dosing to maintain hyperuricemia in chronic studies.

-

Competitive Inhibition: As a competitive inhibitor, its efficacy can be influenced by high levels of the substrate (uric acid).[2]

-

Renal Effects: High doses of oxonic acid, especially when combined with high uric acid levels, can lead to the deposition of urate crystals in the kidney tubules, potentially causing nephropathy.[11][12] This can be a confounding factor but is also used intentionally to model hyperuricemic nephropathy.[6]

Conclusion

Oxonic acid potassium salt is a robust and essential tool for inducing hyperuricemia in animal models that naturally possess the uricase enzyme. Its reliable mechanism of competitive inhibition provides a translational bridge to study human-like hyperuricemia in rodents. By following the validated in vivo and in vitro protocols detailed in this guide, researchers can effectively establish platforms to investigate the pathophysiology of hyperuricemia and to conduct preclinical screening of novel therapeutic agents for gout and associated comorbidities.

References

-

BioCrick. Oxonic acid potassium salt | CAS:2207-75-2 | Uricase inhibitor. (URL: [Link])

-

Purnadewi, N.M. et al. (2016). Establishment Of Hyperuricemia Mouse Model With Oxonic Acid Potassium Salt And Essence Of Chicken. Research Journal of Pharmaceutical, Biological and Chemical Sciences. (URL: [Link])

-

Yang, Y. et al. (2017). An update on the animal models in hyperuricaemia research. Clinical and Experimental Rheumatology. (URL: [Link])

-

BLOOM TECH. OXONIC ACID POTASSIUM SALT CAS 2207-75-2 Suppliers, Manufacturers, Factory. (URL: [Link])

-

Ko, G.J. et al. (2024). Raising serum uric acid with a uricase inhibitor worsens PKD in rat and mouse models. American Journal of Physiology-Renal Physiology. (URL: [Link])

-

Cervantes-Perez, L.G. et al. (2018). Probiotic supplements prevented oxonic acid-induced hyperuricemia and renal damage. PLOS ONE. (URL: [Link])

-

Johnson, W.J. et al. (1974). Uricase Inhibition in the Rat by s-Triazines. Semantic Scholar. (URL: [Link])

-

Johnson, W.J. et al. Uricase inhibition in the rat by s-triazines: an animal model for hyperuricemia and hyperuricosuria. R Discovery. (URL: [Link])

-

Ko, G.J. et al. (2024). Raising serum uric acid with a uricase inhibitor worsens PKD in rat and mouse models. National Institutes of Health. (URL: [Link])

-

Ko, G.J. et al. (2024). Raising serum uric acid with a uricase inhibitor worsens PKD in rat and mouse models. Europe PMC. (URL: [Link])

-

BIOLABO. URIC ACID Uricase method. (URL: [Link])

-

Vitro Scient. URIC ACID (Uricase-PAP). (URL: [Link])

-

Gabison, L. et al. (2008). Azide inhibition of urate oxidase. Acta Crystallographica Section D: Biological Crystallography. (URL: [Link])

-

Eräranta, A. et al. (2008). Oxonic acid-induced hyperuricemia elevates plasma aldosterone in experimental renal insufficiency. Journal of Hypertension. (URL: [Link])

Sources

- 1. Azide inhibition of urate oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjpbcs.com [rjpbcs.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Uricase Inhibition in the Rat by s-Triazines | Semantic Scholar [semanticscholar.org]

- 6. clinexprheumatol.org [clinexprheumatol.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. biolabo.fr [biolabo.fr]

- 9. vitroscient.com [vitroscient.com]

- 10. Probiotic supplements prevented oxonic acid-induced hyperuricemia and renal damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Oxonic acid-induced hyperuricemia elevates plasma aldosterone in experimental renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Inducing Hyperuricemia in Animal Models Using Oxonic Acid Potassium Salt

<_Step_2>

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Hyperuricemia Models in Research

Hyperuricemia, a metabolic disorder characterized by elevated serum uric acid (SUA) levels, is a significant and growing global health concern.[1] It is a primary risk factor for gout and is increasingly associated with a spectrum of comorbidities, including chronic kidney disease, cardiovascular diseases, and metabolic syndrome.[1][2][3][4][5] To unravel the complex pathophysiology of hyperuricemia and to develop novel therapeutic interventions, robust and reproducible animal models are indispensable.[2][4] Among the various methods to induce hyperuricemia in laboratory animals, the administration of oxonic acid potassium salt has emerged as a widely adopted and effective strategy.[6][7][8]

This in-depth technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of the use of oxonic acid potassium salt for inducing hyperuricemia in animal models. We will delve into the underlying scientific principles, provide detailed experimental protocols, and discuss the critical parameters for model validation and data interpretation.

The Science Behind the Model: Mechanism of Action of Oxonic Acid

The rationale for using oxonic acid potassium salt lies in its function as a potent and selective inhibitor of the enzyme uricase (urate oxidase).[6][7][9][10] In most mammals, including rodents, uricase plays a crucial role in purine metabolism by converting uric acid into the more soluble and easily excretable compound, allantoin.[11][12] Humans and some higher primates, however, lack a functional uricase enzyme due to evolutionary mutations, making them predisposed to hyperuricemia.[11][13]